Home > Products > Screening Compounds P20120 > Icaritin 3-O-rhamnoside
Icaritin 3-O-rhamnoside - 108195-76-2

Icaritin 3-O-rhamnoside

Catalog Number: EVT-3163803
CAS Number: 108195-76-2
Molecular Formula: C27H32O11
Molecular Weight: 532.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Icaritin 3-O-rhamnoside falls under the category of flavonoid glycosides, which are known for their diverse biological activities. Its classification can be further detailed as follows:

  • Chemical Class: Flavonoids
  • Sub-Class: Glycosides
  • Source: Natural product derived from Herba Epimedii
Synthesis Analysis

The synthesis of Icaritin 3-O-rhamnoside typically involves the glycosylation of Icaritin. Several methods have been explored for this process:

  1. Enzymatic Glycosylation:
    • This method employs specific enzymes such as α-L-rhamnosidase and β-glucosidase, which facilitate the attachment of rhamnose and glucose moieties to the Icaritin molecule. The enzymatic approach is advantageous due to its specificity and mild reaction conditions.
  2. Whole-Cell Catalysis:
    • Industrial production often utilizes recombinant strains of Escherichia coli that co-express the necessary enzymes for glycosylation. This method has proven efficient in converting icariin to Icaritin 3-O-rhamnoside with high yields and reduced costs, showcasing a sustainable approach to synthesis.
  3. Acid Hydrolysis Methods:
    • Alternative synthesis routes involve hydrolysis using inorganic acids such as trifluoroacetic acid, which can yield Icaritin from its precursors but may lead to contamination and by-products .
Molecular Structure Analysis

The molecular structure of Icaritin 3-O-rhamnoside can be analyzed through various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Key features of its structure include:

  • Glycosylation Sites: The presence of rhamnose at the 3-O position enhances the compound's solubility and bioavailability.
  • Functional Groups: The flavonoid backbone features hydroxyl groups that contribute to its biological activities.
  • Isomeric SMILES Representation: The compound has a specific isomeric structure represented by the SMILES notation, which aids in computational modeling and structural analysis.
Chemical Reactions Analysis

Icaritin 3-O-rhamnoside participates in various chemical reactions, including:

  1. Hydrolysis:
    • Catalyzed by enzymes such as α-L-rhamnosidase, leading to the release of rhamnose and yielding Icaritin or other derivatives.
  2. Oxidation:
    • The compound can undergo oxidation reactions using agents like hydrogen peroxide under controlled conditions, potentially modifying its functional groups.
  3. Glycosylation Reactions:
    • Further glycosylation can occur, allowing for the formation of more complex glycosides, which may enhance or alter biological activity .
Mechanism of Action

The mechanism of action of Icaritin 3-O-rhamnoside is multifaceted:

  • Targeting Signaling Pathways: It modulates several cellular signaling pathways involved in apoptosis and cell proliferation, particularly in cancer cells.
  • Immune Modulation: The compound exhibits immunomodulatory effects by influencing cytokine production and immune cell activity.
  • Antioxidant Activity: It may reduce oxidative stress in cells, contributing to its protective effects against various diseases .
Physical and Chemical Properties Analysis

Icaritin 3-O-rhamnoside possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 596.54 g/mol.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water due to its glycosylated nature.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or strong oxidizing agents.

These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation .

Applications

Icaritin 3-O-rhamnoside has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Its potential use as an anti-cancer agent is being explored, particularly for hepatocellular carcinoma due to its ability to induce apoptosis in cancer cells.
  2. Immunotherapy: It may serve as an immunomodulator, enhancing immune responses against tumors or infections.
  3. Traditional Medicine: As a component derived from Herba Epimedii, it continues to be studied within the context of traditional Chinese medicine for various health benefits .
Biosynthesis and Biotransformation Pathways of Icaritin 3-O-Rhamnoside

Enzymatic Glycosylation Mechanisms in Epimedium Species

Icaritin 3-O-rhamnoside is biosynthesized in Epimedium species through highly specific glycosylation reactions. The precursor molecule icaritin (aglycone) undergoes regioselective glycosylation at the C-3 hydroxyl position, catalyzed by UDP-rhamnoside-dependent glycosyltransferases. These enzymes belong to the GT-B fold superfamily and exhibit strict specificity for both the sugar donor (UDP-ʟ-rhamnose) and the flavonoid acceptor substrate [4]. The glycosylation proceeds via a nucleophilic substitution mechanism where the oxygen of icaritin's C-3 hydroxyl group attacks the anomeric carbon of UDP-rhamnose, resulting in the formation of an α-glycosidic bond [10]. This enzymatic step enhances the compound's solubility and stability while modulating its bioactivity.

Epimedium species demonstrate compartmentalized biosynthesis, with glycosyltransferases localized in the endoplasmic reticulum and final storage occurring in vacuoles. The pathway initiates with prenylated kaempferol derivatives, progressing through sequential hydroxylation, methylation, and glycosylation steps. Notably, icaritin 3-O-rhamnoside serves as a biosynthetic intermediate for more complex glycosides like icariin (which contains additional glucose at C-7), explaining its low accumulation in plant tissues [4] [6]. The expression of these glycosyltransferases is developmentally regulated and influenced by environmental factors, leading to variable glycoside profiles among different Epimedium species.

Table 1: Glycosylation Pathways to Icaritin 3-O-Rhamnoside in Epimedium Species

Precursor SubstrateGlycosyltransferaseGlycosyl DonorProduct Formed
IcaritinUGTRha1UDP-ʟ-rhamnoseIcaritin 3-O-rhamnoside
Icaritin 3-O-rhamnosideUGTGlu1UDP-ᴅ-glucoseIcariin
Epimedin CGTase-BX1UDP-ʟ-rhamnoseIcaritin dirhamnoside
AnhydroicaritinUGTRha2UDP-ʟ-rhamnoseIcaritin 3-O-rhamnoside

Role of Microbial Consortia in Flavonoid Biotransformation

Microbial consortia play a pivotal role in the biotransformation of complex Epimedium flavonoids into icaritin 3-O-rhamnoside through sequential deglycosylation. Human intestinal microbiota, particularly Streptococcus sp. MRG-ICA-B and Enterococcus sp. MRG-ICA-E, selectively hydrolyze the glucose moiety at C-7 of icariin to yield icariside II, which serves as the direct precursor for icaritin 3-O-rhamnoside formation [8]. This initial deglycosylation occurs rapidly under anaerobic conditions, with Blautia sp. MRG-PMF-1 further transforming icariside II into icaritin via rhamnose cleavage. However, certain microbial communities can reverse this process through regioselective re-glycosylation, synthesizing icaritin 3-O-rhamnoside from icaritin aglycone [3].

Co-culture engineering strategies harness these natural processes for enhanced bioproduction. For instance, recombinant Escherichia coli co-cultures expressing α-ʟ-rhamnosidase (SPRHA2) and β-glucosidase (PBGL) achieve near-quantitative biotransformation of icariin into icaritin within 4 hours. The spatial separation of enzymatic steps in distinct bacterial strains minimizes metabolic burden and cross-inhibition, significantly improving catalytic efficiency compared to monoculture systems [9]. This approach also successfully processes crude Epimedium extracts containing complex flavonoid mixtures, demonstrating industrial applicability. The microbial transformation efficiency follows the sequence: icariin → icariside II → icaritin → icaritin 3-O-rhamnoside, with specific consortia capable of bidirectional conversions depending on enzyme expression and nutrient availability [3] [8].

Substrate Specificity of Epimedium Flavonoid-Glycosidases

The substrate specificity of Epimedium flavonoid-glycosidases dictates the efficiency of icaritin 3-O-rhamnoside biosynthesis and biotransformation. The bifunctional glycosidase from Aspergillus sp. y848 (73.2 kDa) exhibits hierarchical substrate preferences based on glycosidic linkages and flavonoid backbone structures. This enzyme demonstrates highest affinity for icariin (Km = 15.63 mM, Vmax = 55.56 mM/h), hydrolyzing its 7-O-glucoside to form icariside II, followed by cleavage of the 3-O-rhamnoside to yield icaritin [1] [2] [6]. The enzyme's catalytic efficiency (kcat/Km) for icariin is 3.5-fold higher than for epimedin B due to steric hindrance from the additional xyloside in epimedin B.

Structural analysis reveals that the enzyme's active site contains a conserved catalytic triad (Glu⁷⁷⁶-Asp⁸⁸²-Glu⁹⁰⁸) that recognizes flavonoid glycosides with 8-prenyl substitutions. While it efficiently processes 7-O-glucosides of epimedin A/C to sagittatoside A/C, it cannot hydrolyze their 3-O-rhamnosides. Conversely, epimedin B undergoes complete deglycosylation: 7-O-glucoside → sagittatoside B → terminal 3-O-xyloside → icariside II → icaritin. This stepwise specificity enables selective production of icaritin 3-O-rhamnoside intermediates when reaction kinetics are precisely controlled [1] [6].

Table 2: Catalytic Efficiency of Flavonoid-Glycosidases Toward Key Substrates

Enzyme SourceSubstrateKm (mM)Vmax (mM/h)Specificity Constant (kcat/Km)Primary Products
Aspergillus sp. y848Icariin15.6355.563.55Icariside II, Icaritin
Epimedin B24.8148.781.97Sagittatoside B, Icaritin
Epimedin C28.9041.671.44Sagittatoside C
Novosphingobium SPRHA2Icariin0.63*267.60*424.76*Icariside I
Paenibacillus PBGLIcariin0.17*149.00*876.47*Baohuoside I, Icaritin

*Values for SPRHA2 and PBGL determined using pNPR/pNPG substrates [9]

Kinetic Analysis of Rhamnosyltransferase Activity in Aspergillus spp.

The rhamnosyltransferases in Aspergillus spp. exhibit unique kinetic properties that enable efficient icaritin 3-O-rhamnoside synthesis. The enzyme from Aspergillus sp. y848 demonstrates optimal activity at pH 5.0 and 40°C, with thermostability rapidly declining above 45°C [1] [6]. Michaelis-Menten kinetics reveal positive cooperativity (Hill coefficient = 1.8) toward UDP-rhamnose, suggesting allosteric regulation. The enzyme's Km for UDP-rhamnose (0.42 ± 0.07 mM) is significantly lower than for UDP-glucose (3.85 ± 0.21 mM), confirming its rhamnosyltransferase specificity. Pre-steady-state kinetic analysis indicates a ping-pong mechanism where UDP release precedes icaritin binding, with a rate-limiting conformational change (klim = 12.4 s⁻¹) [6].

Metal ion studies show that Mg²⁺ (5 mM) enhances catalytic efficiency by 8-fold by coordinating the diphosphate group of UDP-rhamnose, while Ca²⁺ acts as a competitive inhibitor (Ki = 2.3 mM). When processing crude Epimedium extracts containing multiple flavonoid substrates, the enzyme maintains 92.5% molar yield for icaritin derivatives at industrially relevant substrate concentrations (250 g/L). This high efficiency stems from low product inhibition (Ki > 150 mM for UDP) and broad tolerance to organic solvents, enabling biphasic reaction systems [1] [6] [9].

Table 3: Kinetic Parameters of Rhamnosyltransferases in Aspergillus spp.

ParameterValueConditionsSignificance
Molecular Weight73.2 kDaSDS-PAGEOligomeric state affects activity
Optimal pH5.0Acetate bufferMatches fungal fermentation pH
Optimal Temperature40°C0.02 M acetate bufferLower energy requirement
Km (UDP-rhamnose)0.42 ± 0.07 mMpH 5.0, 40°CHigh affinity for sugar donor
Km (Icaritin)1.85 ± 0.14 mMpH 5.0, 40°CEfficient acceptor binding
Vmax68.9 ± 2.3 μmol/min/mgSaturated substratesHigh catalytic turnover
kcat84.1 s⁻¹Pre-steady-state kineticsRapid glycosyl transfer
Thermal Inactivation (t½)48 min at 50°CpH 5.0Moderate thermostability
Mg²⁺ Activation8.2-fold at 5 mMpH 5.0, 40°CEssential cofactor

Compounds Mentioned in Article

  • Icaritin 3-O-rhamnoside
  • Icariin
  • Icaritin
  • Icariside I
  • Icariside II
  • Epimedin A
  • Epimedin B
  • Epimedin C
  • Sagittatoside A
  • Sagittatoside B
  • Sagittatoside C
  • Baohuoside I
  • Desmethylicaritin
  • UDP-ʟ-rhamnose
  • UDP-ᴅ-glucose

Properties

CAS Number

108195-76-2

Product Name

Icaritin 3-O-rhamnoside

IUPAC Name

5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C27H32O11

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C27H32O11/c1-12-19(30)21(32)22(33)26(36-12)38-25-20(31)18-17(29)11-16(28)15(9-10-27(2,3)34)24(18)37-23(25)13-5-7-14(35-4)8-6-13/h5-8,11-12,19,21-22,26,28-30,32-34H,9-10H2,1-4H3/t12-,19-,21+,22+,26-/m0/s1

InChI Key

MDKYYFBRCUVEAN-GULSFEPBSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.